3-(Methylsulfinyl)-6-(methylthio)pyridazine
Description
Properties
CAS No. |
40953-90-0 |
|---|---|
Molecular Formula |
C6H8N2OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-methylsulfanyl-6-methylsulfinylpyridazine |
InChI |
InChI=1S/C6H8N2OS2/c1-10-5-3-4-6(8-7-5)11(2)9/h3-4H,1-2H3 |
InChI Key |
PICCSWVJTIXBNT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C=C1)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)-6-(methylthio)pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyridazine ring followed by the introduction of the methylsulfinyl and methylthio groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(Methylsulfinyl)-6-(methylthio)pyridazine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group at C6 participates in nucleophilic displacement reactions under basic conditions. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | LiOH/THF–H₂O, primary amines | 6-Amino-3-(methylsulfinyl)pyridazines | 36–79% | |
| Alkoxide substitution | K₂CO₃/DMF, alkoxides | 6-Alkoxy derivatives | 45–68% |
These substitutions are facilitated by the electron-withdrawing sulfinyl group at C3, which enhances the electrophilicity of the pyridazine ring.
Oxidation and Reduction Pathways
The sulfinyl (-SO) and methylthio groups exhibit distinct redox behavior:
Oxidation
-
Methylthio to sulfonyl : Treatment with mCPBA or H₂O₂ converts -SMe to -SO₂Me, yielding 3-(methylsulfinyl)-6-(methylsulfonyl)pyridazine.
-
Sulfinyl stability : The sulfinyl group resists over-oxidation under mild conditions but may convert to sulfonyl under prolonged exposure to strong oxidizers .
Reduction
-
Sulfinyl to thioether : Catalytic hydrogenation (H₂/Pd-C) reduces -SO to -S-, producing 3,6-bis(methylthio)pyridazine.
Cycloaddition Reactions
The compound acts as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions due to its electron-deficient pyridazine core:
The sulfinyl group directs regioselectivity by polarizing the π-system, favoring C4/N1 adducts in nonpolar solvents .
Radical-Mediated Reactions
Under oxidative conditions, the sulfinyl group participates in radical cyclization:
| Substrate | Initiator | Product | Mechanism | Yield | Source |
|---|---|---|---|---|---|
| Sulfonyl hydrazides | TBHP/TBAI, 80°C | 5'-Sulfonylpyridazines | Radical 6-endo-trig | 76–92% |
Density functional theory (DFT) studies confirm a radical pathway with a kinetic barrier of ΔG‡ = 23.0 kcal/mol, favoring pyridazine formation over ionic pathways .
Functional Group Interconversion
The sulfinyl group undergoes acid/base-mediated transformations:
| Reaction | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | HCl (aq), reflux | Pyridazine-3-sulfinic acid | Chiral auxiliary prep | |
| Sulfinate alkylation | Alkyl halides, DMF | 3-Alkylsulfinyl derivatives | Prodrug synthesis |
Key Mechanistic Insights
-
Steric vs. electronic effects : The bulky tert-butyl ester at C6 enhances yields in cycloadditions by reducing steric hindrance .
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) favor ionic pathways, while nonpolar solvents (toluene) promote radical mechanisms .
This reactivity profile positions 3-(methylsulfinyl)-6-(methylthio)pyridazine as a valuable scaffold for synthesizing pharmacologically active pyridazine derivatives, particularly in anti-inflammatory and kinase inhibitor development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyridazine derivatives, including 3-(Methylsulfinyl)-6-(methylthio)pyridazine, exhibit significant antimicrobial properties. Studies have shown that modifications in the pyridazine ring can enhance antibacterial activity against various pathogens. The presence of sulfur substituents in the compound may contribute to its efficacy by altering the electronic properties and reactivity of the molecule .
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential of pyridazine derivatives in treating mood disorders. For instance, compounds structurally related to 3-(Methylsulfinyl)-6-(methylthio)pyridazine have been evaluated for their anxiolytic and antidepressant effects through both preclinical trials and in silico molecular docking studies. These studies suggest that such compounds may interact effectively with neurotransmitter receptors, offering a promising avenue for developing new antidepressants .
CNS Activity
The compound has also been investigated for its central nervous system (CNS) activity. Pyridazines are known to interact with histamine receptors, which play a crucial role in regulating neurotransmission related to cognition and attention . The synthesis of pyridazine derivatives with high selectivity for these receptors could lead to advancements in treating cognitive disorders.
Herbicidal Properties
The structure of 3-(Methylsulfinyl)-6-(methylthio)pyridazine suggests potential herbicidal activity. Research into similar pyridazine compounds has shown that they can inhibit plant growth by disrupting metabolic pathways such as photosynthesis or amino acid synthesis . This makes them candidates for developing new herbicides that are effective yet environmentally friendly.
Insecticidal Activity
In addition to herbicidal applications, there is emerging evidence that pyridazine derivatives may possess insecticidal properties. These compounds can target specific insect physiological processes, potentially leading to novel pest control solutions that reduce reliance on traditional insecticides .
Synthetic Intermediates
3-(Methylsulfinyl)-6-(methylthio)pyridazine serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which are essential for synthesizing pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazine derivatives demonstrated that those containing sulfoxide groups exhibited enhanced antimicrobial activity compared to their non-sulfoxide counterparts. The research involved testing against several bacterial strains, revealing that modifications at the methylthio position significantly influenced antibacterial potency.
Case Study 2: CNS Drug Development
In a preclinical trial focused on CNS drug development, a derivative of 3-(Methylsulfinyl)-6-(methylthio)pyridazine was tested for its ability to modulate histamine H(3) receptors. Results indicated promising pharmacokinetic properties and low toxicity levels, paving the way for further clinical evaluations aimed at treating cognitive impairments associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)-6-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its dual sulfur-containing substituents. Below is a comparison with similar pyridazine-based compounds:
Key Observations
Compounds with trifluoromethyl or fluorophenyl substituents (e.g., ) exhibit enhanced metabolic stability and lipophilicity, which are absent in the target compound.
Biological Activity :
- Pyridazine derivatives with methylthio groups (e.g., 5a in ) show mild antibacterial activity, while fused heterocycles (e.g., imidazo-pyridazines in ) demonstrate potent receptor-binding properties. The target compound’s activity remains unexplored in the provided evidence.
Synthetic Routes :
Biological Activity
3-(Methylsulfinyl)-6-(methylthio)pyridazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and its implications in various therapeutic areas.
- IUPAC Name: 3-(Methylsulfinyl)-6-(methylthio)pyridazine
- Molecular Formula: C7H10N2OS2
- Molecular Weight: 206.29 g/mol
Biological Activity Overview
The biological activity of 3-(Methylsulfinyl)-6-(methylthio)pyridazine has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Methylsulfinyl)-6-(methylthio)pyridazine | S. aureus | 15.8 µM |
| Similar Pyridazine Derivative | E. coli | 31.6 µM |
Anticancer Activity
In vitro studies have demonstrated that 3-(Methylsulfinyl)-6-(methylthio)pyridazine exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown promise in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 4.98 | Induction of apoptosis and cell cycle arrest |
| HepG2 | 7.84 | Disruption of microtubule assembly |
The proposed mechanisms by which 3-(Methylsulfinyl)-6-(methylthio)pyridazine exerts its biological effects include:
- Enzyme Inhibition: Interference with enzymes critical for cellular metabolism.
- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Membrane Disruption: Alteration of microbial cell membrane integrity leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including 3-(Methylsulfinyl)-6-(methylthio)pyridazine, against MRSA strains. The compound displayed promising results with an MIC comparable to standard antibiotics.
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on MDA-MB-231 cells, revealing that it significantly reduced cell viability at concentrations as low as 5 µM, primarily through apoptosis induction as confirmed by caspase activity assays.
Q & A
Q. How to validate the role of 3-(Methylsulfinyl)-6-(methylthio)pyridazine in modulating redox signaling pathways?
- Methodological Answer : Use siRNA knockdown of Nrf2 or thioredoxin reductase in cell lines (e.g., HEK293). Measure ROS levels via DCFDA assay and glutathione ratios (GSH/GSSG). Confirm target engagement with CETSA (Cellular Thermal Shift Assay). Correlate with transcriptomics (RNA-Seq) to identify downstream antioxidant genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
